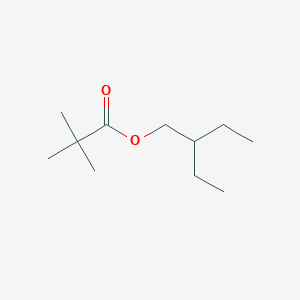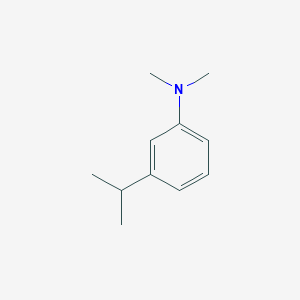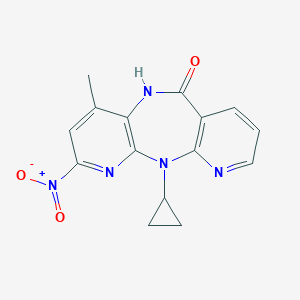
2-Methylamino-2-phenylbutanol
Übersicht
Beschreibung
2-Methylamino-2-phenylbutanol is not directly discussed in the provided papers. However, the papers do provide information on structurally related compounds that can offer insights into the chemical behavior and properties that this compound might exhibit. For instance, 2-methylbutanol is a next-generation biofuel with potential use in combustion engines , while 3-methyl-1-phenylbutan-2-ol is a fragrance ingredient belonging to the Aryl Alkyl Alcohols group . These related compounds share some structural similarities with this compound, such as the presence of an alcohol group and a branched carbon chain.
Synthesis Analysis
The synthesis of compounds related to this compound is not explicitly detailed in the provided papers. However, a method for synthesizing a related compound, (2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, is presented, which involves the hydroxylation of an enolate . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with appropriate modifications to introduce the methylamino functional group.
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from the related compounds discussed in the papers. For example, 2-phenylbutanoic acid and its derivatives have been analyzed using density functional theory (DFT) calculations, and their molecular geometries and vibrational frequencies have been studied . These analyses provide a foundation for understanding the electronic structure and reactivity of phenyl-containing alcohols, which would be relevant to this compound.
Chemical Reactions Analysis
The chemical reactions of this compound are not directly addressed in the papers. However, the combustion characteristics of 2-methylbutanol have been studied, including reaction path and sensitivity analyses to identify key reactions at various combustion conditions . This information could be useful in predicting the reactivity of this compound in combustion-related applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially deduced from the properties of related compounds. For instance, the toxicology and dermatology of 2-methylbutanol as a fragrance ingredient have been reviewed, which includes its physical properties . Additionally, the biosynthesis of 2-methylbutanoate esters in apples provides insights into the behavior of methylated esters, which could be relevant to the esterification reactions of this compound .
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
- X-ray Structures and Computational Studies : Research on cathinones, including compounds similar to 2-Methylamino-2-phenylbutanol, has been characterized using techniques like FTIR, UV–Vis, and NMR spectroscopy, along with X-ray diffraction methods. These studies are crucial for understanding the structural and electronic properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Impurity Profiling and Synthesis
- Impurity Profiling in Drug Synthesis : Impurity profiling studies, such as those on methamphetamine synthesis, provide insights into the chemical pathways and potential impurities involved in the synthesis of related compounds, including those structurally similar to this compound (Langone et al., 2022).
Biochemical Studies and Potential Applications
- Study on Methylbutanol Combustion : Research on 2-methylbutanol, a compound related to this compound, focuses on its use as a biofuel. This includes studies on ignition delay times, flame speeds, and detailed chemical kinetic modeling, which are crucial for developing sustainable energy sources (Park et al., 2015).
Molecular Interactions and Characterization
- Characterization of Related Compounds : Studies on similar compounds like 2-methylbutanol and its derivatives provide insights into their molecular interactions, thermodynamic properties, and potential applications in various fields, including pharmaceuticals (Raajaraman, Sheela, & Muthu, 2019).
Chemical Reactions and Synthesis Processes
- Chemical Reactions Involving Related Compounds : Research on reactions and synthesis processes involving compounds similar to this compound helps in understanding their chemical behavior and potential applications in synthetic chemistry (Hajji et al., 2002).
Dehydration and Catalytic Processes
- Dehydration of Biofuels : Studies on the dehydration of isobutanol, a compound related to this compound, highlight its potential as a biofuel and the effectiveness of catalytic processes in producing useful derivatives (Taylor, Jenni, & Peters, 2010).
Eigenschaften
IUPAC Name |
2-(methylamino)-2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGMPWJXQSTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443964 | |
| Record name | 2-Methylamino-2-phenylbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78483-47-3 | |
| Record name | 2-Methylamino-2-phenylbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)






![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)